Thiazolo[4,5-B]pyridin-2(3H)-one
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Overview
Description
Thiazolo[4,5-B]pyridin-2(3H)-one is a heterocyclic compound that features a fused thiazole and pyridine ring system. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound allows it to interact with various biological targets, making it a valuable scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thiazolo[4,5-B]pyridin-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . Another approach uses the Friedländer reaction, where a thiazole derivative reacts with a ketone in the presence of a catalyst such as aluminium chloride .
Industrial Production Methods: Industrial production of this compound may involve solid-phase synthesis techniques, which allow for the efficient and scalable production of this compound. These methods often utilize automated microwave synthesis systems to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: Thiazolo[4,5-B]pyridin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid in dichloromethane at room temperature.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles in the presence of a base such as triethylamine.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-chloroperbenzoic acid yields an oxidized this compound derivative .
Scientific Research Applications
Thiazolo[4,5-B]pyridin-2(3H)-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Thiazolo[4,5-B]pyridin-2(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of bacterial DNA gyrase, leading to antibacterial effects . The exact pathways and targets depend on the specific derivative and its intended application.
Comparison with Similar Compounds
Thiazolo[4,5-B]pyridin-2(3H)-one can be compared with other similar compounds, such as:
Thiazolo[5,4-d]pyrimidine: Another fused heterocyclic compound with similar biological activities.
Pyrano[2,3-d]thiazole: Known for its applications in drug development against obesity and hyperlipidemia.
Uniqueness: this compound is unique due to its specific ring fusion and the resulting electronic properties, which contribute to its diverse biological activities and potential as a drug scaffold .
Properties
IUPAC Name |
3H-[1,3]thiazolo[4,5-b]pyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2OS/c9-6-8-5-4(10-6)2-1-3-7-5/h1-3H,(H,7,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNBCOTKTUBAHOD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=O)S2)N=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70669249 |
Source
|
Record name | [1,3]Thiazolo[4,5-b]pyridin-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70669249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152170-29-1 |
Source
|
Record name | [1,3]Thiazolo[4,5-b]pyridin-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70669249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the significance of developing Thiazolo[4,5-B]pyridin-2(3H)-one derivatives as cAMP PDE III inhibitors?
A: The research focuses on developing novel compounds with improved potency as cAMP PDE III inhibitors. Inhibiting cAMP PDE III can be beneficial for treating various conditions like heart failure, as it leads to increased intracellular cAMP levels, enhancing cardiac muscle contractility. []
Q2: How were the this compound derivatives synthesized in the study?
A: The synthesis involved a multi-step process starting from 6-bromo[3,4'-bipyridin]-6-amines. These compounds were then subjected to a four-step sequence to finally yield the desired Thiazolo[4,5-B]pyridin-2(3H)-ones. This specific synthetic route demonstrates the complexity involved in generating these potentially therapeutic compounds. []
Q3: What were the key findings regarding the structure-activity relationship (SAR) of Thiazolo[4,5-B]pyridin-2(3H)-ones and their analogues?
A: While the provided abstracts don't delve into specific SAR details, they highlight that structural modifications transforming Milrinone (a known PDE III inhibitor) into this compound derivatives and similar compounds resulted in significantly enhanced in vitro activity, reaching the nanomolar range. This finding underscores the potential of these modifications for developing more potent PDE III inhibitors. []
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